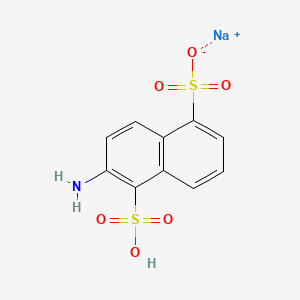
sodium 6-amino-5-sulfo-1-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate (SANS) is a synthetic compound that has been extensively used in scientific research for various purposes. It is a water-soluble fluorescent dye that has been used as a tracer in biological and environmental studies. SANS is also used as a pH indicator and as a probe to study protein-ligand interactions.
Mechanism of Action
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate is a fluorescent dye that emits light when excited by a certain wavelength of light. The mechanism of action of sodium 6-amino-5-sulfo-1-naphthalenesulfonate involves the absorption of light by the molecule, which causes the electrons in the molecule to move to a higher energy state. When the electrons return to their original state, they emit light at a longer wavelength. This phenomenon is known as fluorescence.
Biochemical and Physiological Effects:
sodium 6-amino-5-sulfo-1-naphthalenesulfonate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Advantages and Limitations for Lab Experiments
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate has several advantages for lab experiments. It is a water-soluble compound that can be easily added to biological samples. sodium 6-amino-5-sulfo-1-naphthalenesulfonate is also a fluorescent dye that can be easily detected using fluorescence spectrometry. However, sodium 6-amino-5-sulfo-1-naphthalenesulfonate has some limitations for lab experiments. It has a relatively low quantum yield, which means that it emits less light compared to other fluorescent dyes. sodium 6-amino-5-sulfo-1-naphthalenesulfonate is also sensitive to pH changes, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of sodium 6-amino-5-sulfo-1-naphthalenesulfonate in scientific research. One potential application is in the study of protein-protein interactions. sodium 6-amino-5-sulfo-1-naphthalenesulfonate can be used as a probe to study the interaction between two proteins in real-time. Another potential application is in the study of membrane transport. sodium 6-amino-5-sulfo-1-naphthalenesulfonate can be used to study the transport of molecules across cell membranes. Finally, sodium 6-amino-5-sulfo-1-naphthalenesulfonate can be used as a pH indicator in environmental studies to monitor changes in pH in water bodies.
Conclusion:
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate is a synthetic compound that has been extensively used in scientific research for various purposes. It is a water-soluble fluorescent dye that has been used as a tracer in biological and environmental studies. sodium 6-amino-5-sulfo-1-naphthalenesulfonate has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of sodium 6-amino-5-sulfo-1-naphthalenesulfonate in scientific research, including the study of protein-protein interactions and membrane transport.
Synthesis Methods
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate can be synthesized by the reaction of 6-amino-1-naphthalenesulfonic acid with sulfuric acid and nitric acid. The resulting compound is then treated with sodium hydroxide to obtain sodium 6-amino-5-sulfo-1-naphthalenesulfonate. The synthesis method for sodium 6-amino-5-sulfo-1-naphthalenesulfonate is well established and has been reported in several scientific papers.
Scientific Research Applications
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate has been widely used in scientific research for various purposes. It has been used as a tracer to study the transport of molecules in biological systems. sodium 6-amino-5-sulfo-1-naphthalenesulfonate has been used to study the binding of ligands to proteins and to study the conformational changes in proteins. It has also been used as a pH indicator in biochemical assays.
properties
IUPAC Name |
sodium;6-amino-5-sulfonaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIPKKZZYZDKR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthalenedisulfonicacid,2-amino-,sodium salt(1:1) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)
![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)
amino]benzamide](/img/structure/B5118054.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)
![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)
![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)